3-((1-(3-Cyanobenzoyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
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Overview
Description
3-((1-(3-Cyanobenzoyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic compound featuring a pyrazine ring substituted with a piperidine moiety and a cyanobenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-(3-Cyanobenzoyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from commercially available precursors. One common method involves the reaction of 3-cyanobenzoyl chloride with piperidine under basic conditions to form the 3-cyanobenzoyl piperidine intermediate.
Pyrazine Ring Formation: The pyrazine ring is introduced through a nucleophilic substitution reaction. The piperidine intermediate is reacted with 2-chloropyrazine in the presence of a base such as potassium carbonate.
Final Coupling: The final step involves the coupling of the piperidine-pyrazine intermediate with a cyanide source, such as sodium cyanide, under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the nitrile groups, converting them to amines or other functional groups.
Substitution: The pyrazine ring can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide are often employed in substitution reactions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Amines derived from the nitrile groups.
Substitution: Various substituted pyrazine derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, 3-((1-(3-Cyanobenzoyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. It may exhibit biological activity such as enzyme inhibition or receptor modulation, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its structural versatility.
Mechanism of Action
The mechanism of action of 3-((1-(3-Cyanobenzoyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The cyanobenzoyl and pyrazine moieties can participate in hydrogen bonding, hydrophobic interactions, and π-π stacking, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-((1-(3-Cyanobenzoyl)piperidin-3-yl)oxy)pyridine-2-carbonitrile: Similar structure but with a pyridine ring instead of pyrazine.
3-((1-(3-Cyanobenzoyl)piperidin-3-yl)oxy)quinoline-2-carbonitrile: Contains a quinoline ring, offering different electronic properties.
Uniqueness
3-((1-(3-Cyanobenzoyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is unique due to the combination of its pyrazine ring and piperidine moiety, which provides a distinct electronic environment and steric profile. This uniqueness can lead to different reactivity and binding properties compared to similar compounds.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
3-[1-(3-cyanobenzoyl)piperidin-3-yl]oxypyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2/c19-10-13-3-1-4-14(9-13)18(24)23-8-2-5-15(12-23)25-17-16(11-20)21-6-7-22-17/h1,3-4,6-7,9,15H,2,5,8,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEFXKQDEOFEASB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CC(=C2)C#N)OC3=NC=CN=C3C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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